Cinnamimidamide

Description

Contextualization of Amidines in Organic Chemistry

Significance and Versatility of the Amidine Functional Group

The amidine functional group, characterized by the RC(=NR')NR''R''' moiety, holds a significant position in organic chemistry due to its unique properties and reactivity. Amidines are recognized as one of the strongest classes of uncharged organic bases. nrochemistry.comwikipedia.org This pronounced basicity stems from the ability of the protonated form, the amidinium ion, to delocalize the positive charge across both nitrogen atoms through resonance, leading to a highly stabilized cation. nrochemistry.com

This inherent reactivity makes amidines invaluable as synthetic intermediates and building blocks, particularly in the synthesis of nitrogen-containing heterocyclic compounds. researchgate.net They are key precursors for creating a wide array of heterocycles such as pyrimidines and imidazoles. Furthermore, the amidine motif is a common feature in various pharmacologically active molecules and natural products, and amidinate salts are widely employed as ligands in the field of organometallic chemistry. wikipedia.orgresearchgate.net

Structural Classification and Nomenclature of Amidines

Amidines can be classified based on the substitution pattern on their nitrogen atoms and whether the functional group is part of a ring system.

Acyclic Amidines: The amidine group is not part of a ring.

Cyclic Amidines: One or both nitrogen atoms of the amidine group are incorporated into a ring structure. thieme-connect.de

The nomenclature of amidines is governed by IUPAC rules, which recommend the suffix "-imidamide". thieme-connect.de The name is derived from the corresponding carboxylic acid; the "-oic acid" or "-ic acid" suffix is replaced with "-imidamide". Therefore, the compound derived from cinnamic acid is named cinnamimidamide.

| Classification | General Structure | Example |

|---|---|---|

| Unsubstituted Amidine | RC(=NH)NH₂ | Acetamidine |

| N-Substituted Amidine | RC(=NR')NHR'' | N-Phenylacetamidine |

| N,N'-Disubstituted Amidine | RC(=NR')NHR'' | N,N'-Diphenylacetamidine |

| Cyclic Amidine | (CH₂)n-C(=NH)-NH- | 2-Imino-piperidine |

Rationale for Dedicated Research Focus on this compound

Unique Structural Features and Electronic Properties of this compound

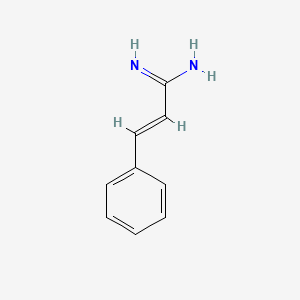

This compound is distinguished by the integration of an α,β-unsaturated system with the amidine functional group. This structure consists of a phenyl group conjugated with a propenyl chain, which is in turn attached to the carbon atom of the imidamide group.

The key feature of this compound is its extended π-conjugated system, which spans the phenyl ring, the vinyl double bond, and the N=C-N system of the amidine. This extensive electron delocalization influences the molecule's electronic properties significantly. It is expected to modulate the basicity of the amidine group compared to non-conjugated analogues and influence the reactivity of the carbon-carbon double bond. The conjugation can stabilize the molecule and its potential cationic (amidinium) form, affecting its behavior in chemical reactions. researchgate.net

| Property | Data |

|---|---|

| Compound Name | This compound |

| IUPAC Name | (2E)-3-phenylprop-2-enimidamide |

| Molecular Formula | C₉H₁₀N₂ |

| Molecular Weight | 146.19 g/mol |

| Key Structural Features | Phenyl Group, α,β-Unsaturated System, Amidine Functional Group |

Potential as a Synthetic Synthon and Building Block

A synthon is an idealized fragment, resulting from a disconnection in retrosynthetic analysis, that corresponds to a potential synthetic operation. This compound is a versatile synthon because it possesses multiple reactive sites. The amidine moiety itself contains both a nucleophilic amino (-NH₂) group and an electrophilic imine (C=NH) carbon.

This dual reactivity makes this compound a valuable precursor for the synthesis of complex heterocyclic structures. chim.itnih.gov For example, it can undergo condensation reactions with compounds containing two electrophilic centers to form six-membered rings like pyrimidines. The presence of the cinnamyl group means that the resulting heterocycles would be substituted with a phenyl-vinyl moiety, a structural motif of interest in medicinal and materials chemistry. The α,β-unsaturated system also allows for participation in pericyclic reactions or Michael additions, further expanding its synthetic utility.

Historical Development and Key Milestones in this compound Chemistry

While specific research milestones dedicated exclusively to this compound are not extensively documented in seminal literature, its chemical history is intrinsically linked to the development of general synthetic methods for amidines. The most significant and foundational method for preparing unsubstituted amidines is the Pinner reaction, first reported by Adolf Pinner in 1877. wikipedia.org

The Pinner reaction involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt, often called a Pinner salt. wikipedia.orgsynarchive.com This intermediate is then treated with ammonia (B1221849) to yield the corresponding amidine hydrochloride. nrochemistry.comresearchgate.net

The Pinner Reaction Sequence:

Step 1: Formation of the Pinner Salt: A nitrile (like cinnamonitrile) reacts with an alcohol (e.g., ethanol) in the presence of anhydrous hydrogen chloride (HCl) to form an alkyl imidate hydrochloride.

Step 2: Aminolysis: The isolated Pinner salt is then reacted with ammonia (or amines) to displace the alkoxy group and form the final amidine salt. nrochemistry.com

This discovery was a key milestone because it provided the first reliable and general pathway to this class of compounds. Therefore, the historical foundation for the synthesis of this compound was laid with Pinner's work, which established the fundamental transformation of a nitrile (cinnamonitrile) into its corresponding amidine.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(E)-3-phenylprop-2-enimidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2/c10-9(11)7-6-8-4-2-1-3-5-8/h1-7H,(H3,10,11)/b7-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDYXPZCCNRBQNS-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of Cinnamimidamide

Classical and Emerging Synthetic Routes to Cinnamimidamide

The synthesis of amidines and related structures often involves the transformation of nitrile precursors or condensation reactions. While direct synthesis of this compound from cinnamic nitrile via classical amidination methods is not extensively detailed in the provided literature, related amidoxime (B1450833) syntheses offer insights.

Amidination of Nitriles and Related Precursors

A cornerstone in amidine synthesis is the reaction of nitriles. The Pinner reaction is a classical two-step method where a nitrile reacts with an alcohol in the presence of an acid (typically HCl) to form an imidate salt (Pinner salt). This intermediate then reacts with ammonia (B1221849) or an amine to yield the corresponding amidine scielo.bracs.orggoogle.comjk-sci.comwikipedia.orgnrochemistry.comorganic-chemistry.orgsynarchive.com.

Emerging methods for amidine synthesis from nitriles include:

Metal-catalyzed reactions: Copper catalysis has been employed for the nucleophilic addition of amines to nitriles mdpi.com. Nickel(0) catalysts have also been used for amidine synthesis from N-heterocyclic nitriles under mild conditions acs.org.

Metal-free catalysis: Catalysts such as ethyl polyphosphate (PPE), trimethylsilyl (B98337) polyphosphate (PPSE), and trifluoromethanesulfonic acid have been utilized scielo.brmdpi.com.

Strong base activation: Amines can be activated by strong bases to react with nitriles, offering an alternative route uoregon.edu.

Microwave irradiation: Microwave-assisted synthesis can accelerate amidine formation, sometimes in conjunction with specific catalysts scielo.br.

Three-component reactions: Certain MCRs can incorporate nitriles to form amidines, for instance, reactions involving nitriles, diazo compounds, and sulfonamides catalyzed by copper(II) triflate scielo.br.

While these methods are general for amidine synthesis, specific literature detailing the direct synthesis of this compound from cinnamic nitrile via these routes was not identified. However, the synthesis of related amidoximes (compounds with a C(=NOH)NHR structure) from nitriles is documented. For example, aryl nitriles can react with hydroxylamine (B1172632) hydrochloride in the presence of a base like sodium bicarbonate in methanol (B129727) to yield amidoximes aun.edu.eg.

Condensation Reactions for this compound Formation

Condensation reactions are fundamental in organic synthesis for forming new carbon-carbon and carbon-nitrogen bonds, often with the elimination of a small molecule like water towson.eduijrpr.comebsco.com. Cinnamic acid derivatives themselves are frequently synthesized via condensation reactions, such as the Knoevenagel condensation, which involves the reaction of an active methylene (B1212753) compound with a carbonyl group wikipedia.org.

While condensation reactions are crucial for building the cinnamic acid backbone, direct formation of the amidine moiety of this compound through a condensation reaction involving a cinnamoyl precursor and an amine source has not been specifically highlighted in the provided search results.

Multicomponent Reactions Incorporating this compound Scaffolds

Multicomponent reactions (MCRs) are powerful tools that assemble complex molecules from three or more starting materials in a single pot frontiersin.orgrsc.org. They offer efficiency, atom economy, and often lead to diverse molecular scaffolds. While MCRs are widely used in medicinal chemistry and the synthesis of heterocyclic compounds frontiersin.orgrsc.orgbeilstein-journals.orgnih.govbeilstein-journals.org, no specific MCRs were found that directly incorporate or generate this compound structures.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry advocate for the development of environmentally benign synthetic processes nih.govunibo.itacs.orgresearchgate.net. For amidine synthesis, greener approaches can include the use of metal catalysts (e.g., copper) or metal-free catalytic systems, milder reaction conditions, and the reduction of hazardous waste scielo.brmdpi.com. The development of sustainable protocols is an ongoing effort in chemical synthesis, aiming to minimize environmental impact while maximizing efficiency. Specific green synthesis protocols tailored for this compound were not identified in the provided literature.

Derivatization Strategies for this compound Analogues and Polymeric Forms

The synthesis of this compound analogues often involves modifying existing cinnamic acid derivatives or constructing the amidine/amidoxime functionality onto a cinnamoyl scaffold.

N-Substitution Reactions and Their Mechanistic Investigations

N-substitution is a common strategy for derivatizing amidines and related compounds. Several studies report the synthesis of N-substituted amidoximes that incorporate a cinnamoyl group.

One notable synthesis reported is for This compound (6u) , characterized as a white solid with a melting point of 198–201 °C aun.edu.eg. This compound, identified as an amidoxime, was synthesized from an aryl nitrile precursor, hydroxylamine hydrochloride, and sodium bicarbonate in methanol under reflux conditions aun.edu.eg. The general procedure for such amidoximes from nitriles involves refluxing for 3-5 hours, yielding products in good to excellent yields (80-90%) aun.edu.eg.

Another related synthesis involves N-substituted amidoximes derived from amides or acid chlorides rsc.orgresearchgate.net. For instance, (Z)-N'-Hydroxy-N-(o-tolyl)this compound (2p) was synthesized in 72% yield, with a melting point of 120–122 °C rsc.org. This synthesis utilized a Ph3P–I2 mediated dehydrative condensation of an N-substituted cinnamamide (B152044) with hydroxylamine hydrochloride in dichloromethane, typically at room temperature for about 2 hours rsc.orgresearchgate.net. This method allows for the preparation of various N-aryl and N-alkyl amidoximes rsc.orgresearchgate.net.

Mechanistic investigations specifically detailing N-substitution reactions on pre-formed this compound are not explicitly provided in the search results. However, the general mechanisms for amidine and amidoxime formation from nitriles or amides, involving nucleophilic attack and subsequent rearrangements or eliminations, are well-established scielo.brjk-sci.comnrochemistry.commasterorganicchemistry.comorganic-chemistry.org.

Modifications at the Imine Carbon and Vinylic Positions

The imine carbon (C=N) and the vinylic positions (C=C) of this compound are key sites for chemical modification. Enamines, which share structural similarities with imines and are formed from secondary amines and carbonyl compounds, are known to be nucleophilic at their alpha-carbon and undergo reactions with electrophiles such as alkyl halides masterorganicchemistry.com. This nucleophilicity allows for the formation of new carbon-carbon bonds. Similarly, the vinylic positions in this compound can be targeted for various addition reactions or functionalizations. While specific modifications directly on the this compound imine carbon or vinylic positions are not extensively detailed in the provided search snippets, general principles of imine and enamine chemistry suggest potential transformations. For instance, imines themselves are electrophilic at the carbon atom of the C=N bond and can react with carbon nucleophiles nih.gov. The formation of imines and enamines is typically an acid-catalyzed process involving nucleophilic addition of an amine to a carbonyl group, followed by elimination of water libretexts.orglibretexts.org.

Stereoselective Synthesis of Chiral this compound Derivatives

The synthesis of chiral derivatives of this compound is an important area, as stereochemistry can profoundly influence a molecule's biological activity and material properties chiralpedia.comwikipedia.org. Asymmetric synthesis aims to preferentially produce one enantiomer over another, often employing chiral catalysts, auxiliaries, or reagents chiralpedia.comnumberanalytics.com. While direct examples of chiral this compound synthesis are not explicitly detailed, related imine chemistry highlights relevant strategies. For instance, catalytic asymmetric umpolung reactions of imines have been developed, where the imine carbon is rendered electron-rich, allowing it to act as a nucleophile nih.gov. Furthermore, chiral inductors and catalysts are crucial for achieving stereocontrol in various organic reactions, including those involving imine intermediates chiralpedia.combeilstein-journals.org. The synthesis of chiral 1,2-diamino derivatives, for example, has been achieved through enantioselective, metal-free catalytic reduction of nitro enamines, demonstrating the feasibility of stereoselective transformations involving enamine-like structures thieme.de. Chiral ligands, such as BINOL derivatives, are widely used in asymmetric synthesis for reactions like Diels-Alder, carbonyl additions, and Michael additions, indicating their potential applicability in stereoselective modifications of imine-containing compounds sigmaaldrich.com.

Functional Group Interconversions Involving this compound

Functional group interconversions (FGIs) are fundamental to organic synthesis, allowing for the transformation of one functional group into another to facilitate retrosynthetic planning or achieve desired molecular structures slideshare.netorganic-chemistry.orgic.ac.ukyoutube.com. While specific FGIs of this compound are not detailed in the provided snippets, general FGI strategies are applicable. For example, imines can be hydrolyzed back to their parent carbonyl compounds and amines under acidic conditions masterorganicchemistry.comlibretexts.orglibretexts.org. Conversely, amines can be converted to imines through condensation with aldehydes or ketones libretexts.orglibretexts.org. Other FGIs relevant to molecules with imine and alkene functionalities include reduction of the imine to an amine, oxidation of the alkene, or modifications of any substituents present on the cinnamyl or imidamide portions of the molecule. For instance, nitriles can be converted to amines via reduction, and amides can be dehydrated to nitriles, illustrating the broad scope of FGIs slideshare.netorganic-chemistry.orgyoutube.comvanderbilt.edu.

Compound List:

this compound

Mechanistic Investigations and Reactivity Profiles of Cinnamimidamide

Acid-Base Chemistry and Tautomerism of Cinnamimidamide

Amidines, including this compound, are known for their basicity due to the resonance stabilization of the protonated form, where the positive charge is delocalized across the -C(=N)-NH2 system. While specific pKa values for this compound are not widely reported in the provided search snippets, general amidine chemistry suggests it would act as a base. The presence of the conjugated phenylpropene system might influence its basicity compared to simple aliphatic amidines.

This compound is expected to exhibit tautomerism, a phenomenon common in amidines and related structures. The primary tautomeric forms would involve the migration of a proton between the nitrogen atoms, leading to imine-enamine equilibria. For this compound (Ph-CH=CH-C(=NH)-NH2), tautomerism could occur, for instance, between the depicted form and a structure where a proton shifts to the imine nitrogen, creating a double bond within the C-N-N system. Spectroscopic techniques like NMR and IR spectroscopy are crucial for characterizing these tautomeric forms and their relative stabilities nih.govmdpi.comnih.govnih.govmdpi.com. Studies on similar N-hydroxy amidines indicate that tautomeric forms can have distinct energies, and their interconversion can be influenced by solvent and temperature, with solvent-assisted tautomerism often proceeding via lower activation barriers nih.gov.

Nucleophilic and Electrophilic Reactivity of this compound

The reactivity of this compound is multifaceted, stemming from its various functional groups. The nitrogen atoms of the amidine moiety, particularly the imine nitrogen due to its lone pair, can act as nucleophiles. This nucleophilicity allows this compound to participate in reactions with electrophiles, such as alkyl halides or carbonyl compounds, leading to new C-N or N-C bonds solubilityofthings.comlibretexts.orgashp.orgyoutube.com. The conjugated double bond system also renders the molecule susceptible to electrophilic addition reactions, where an electrophile can attack the π-electron system, potentially followed by nucleophilic attack solubilityofthings.comuobasrah.edu.iq.

Conversely, the molecule can also exhibit electrophilic character. The carbon atom of the amidine group, especially when protonated or activated, can be an electrophilic site, susceptible to attack by strong nucleophiles. The α,β-unsaturated system can also undergo Michael additions, where a nucleophile attacks the β-carbon of the conjugated system. Detailed mechanistic studies, often involving kinetic and spectroscopic analyses, are required to elucidate the precise pathways of these nucleophilic and electrophilic reactions nih.govyoutube.commdpi.comnsf.govresearchgate.netpressbooks.pub.

Rearrangement Reactions and Fragmentation Pathways of this compound

While specific documented rearrangement or fragmentation pathways for this compound are not explicitly detailed in the provided search results, general principles of organic chemistry suggest potential pathways. Amidines and related unsaturated systems can undergo various rearrangements under specific conditions. For example, similar to the Hofmann rearrangement of amides, which involves an isocyanate intermediate and leads to amines with one less carbon atom wikipedia.orgtmv.ac.in, amidines might undergo analogous transformations or other sigmatropic rearrangements.

Fragmentation pathways could involve the cleavage of C-C or C-N bonds, potentially under thermal, photochemical, or acidic/basic conditions. The conjugated π-system might also participate in cycloaddition or fragmentation reactions. Research into the decomposition pathways of similar unsaturated nitrogen-containing compounds would provide insight into potential fragmentation mechanisms for this compound mdpi.com.

Catalytic Roles of this compound in Organic Transformations

This compound and its derivatives hold potential as catalysts or ligands in various organic transformations, leveraging their structural features.

The basic and nucleophilic nature of the amidine group suggests potential applications in organocatalysis. Amidines can act as Brønsted bases or nucleophilic catalysts, activating substrates through hydrogen bonding or direct nucleophilic attack. If chiral derivatives of this compound can be synthesized, they could be employed in asymmetric organocatalysis to induce enantioselectivity in reactions like aldol (B89426) additions, Michael additions, or Mannich reactions. The development of chiral amidine catalysts is an active area of research, aiming to achieve high enantiomeric excesses in various synthetic methodologies mdpi.comnsf.gov.

The nitrogen atoms in the amidine moiety make this compound a potential bidentate ligand for transition metal catalysis. Such ligands can coordinate to metal centers, influencing their electronic and steric properties, thereby controlling catalytic activity and selectivity. Research into ligand design for transition metal catalysis often focuses on creating ligands that can engage in noncovalent interactions or provide cooperative effects with the metal center mdpi.comnsf.govnih.govtcichemicals.comopenstax.orgnih.govnih.gov.

Furthermore, main group elements can also be incorporated into catalytic systems, sometimes as part of ligands or as co-catalysts. The unique electronic properties of main group elements can impart novel reactivity to transition metal complexes nih.gov. While specific examples of this compound as a ligand in main group element catalysis are not detailed in the provided snippets, the general trend of utilizing diverse organic and inorganic structures as ligands suggests this as a potential area of application.

Reaction Kinetics and Thermodynamic Analysis of this compound Transformations

Understanding the kinetics and thermodynamics of reactions involving this compound is crucial for elucidating reaction mechanisms and optimizing reaction conditions. Kinetic studies typically involve measuring reaction rates under varying concentrations of reactants and catalysts to determine rate laws and activation parameters such as activation energy () and pre-exponential factors. These parameters provide insights into the energy landscape of the reaction, including the nature of the transition state taylorandfrancis.comcolorado.eduresearchgate.netpurdue.educhemrxiv.org.

Thermodynamic analysis, on the other hand, focuses on the energy differences between reactants, intermediates, and products, as well as the equilibrium constants. For tautomeric equilibria, thermodynamic data can quantify the relative stability of different tautomers and the energy barriers for their interconversion nih.govcolorado.edu. Techniques like variable-temperature NMR spectroscopy and computational methods (e.g., DFT) are often employed to determine these kinetic and thermodynamic parameters.

Compound List:

this compound

3-phenylprop-2-enimidamide

Cinnamic acid amide

Cinnamaldehyde

Advanced Spectroscopic and Analytical Characterization Methodologies for Cinnamimidamide Systems

High-Resolution Spectroscopic Techniques for Structural Elucidation

High-resolution spectroscopic techniques are indispensable for elucidating the intricate details of molecular structures. For Cinnamimidamide, these methods offer a detailed map of its atomic arrangement and functional group presence.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules, providing information on the number, type, connectivity, and environment of atomic nuclei, particularly ¹H and ¹³C. numberanalytics.combhu.ac.inlibretexts.org

¹H NMR Spectroscopy: For this compound (phenyl-CH=CH-C(=NH)NH₂), ¹H NMR would reveal distinct signals corresponding to its different proton environments. The aromatic protons of the phenyl ring are expected to appear as a multiplet in the chemical shift range of approximately 7.0-8.0 ppm. The vinylic protons of the alkene moiety would typically resonate in the 6.0-7.5 ppm range, with their coupling constants (J-values) providing information about the stereochemistry (cis or trans) of the double bond. The imidamide protons (-C(=NH)NH₂) are often observed as broad signals, with their chemical shifts being highly dependent on solvent, concentration, and hydrogen bonding, potentially appearing anywhere from 5.0 ppm to 9.0 ppm or even higher. rsc.orgrsc.org provides some ¹H NMR data for a related this compound derivative, showing aromatic and vinylic proton signals.

¹³C NMR Spectroscopy: ¹³C NMR would provide information on the carbon backbone. This compound is expected to show signals for aromatic carbons in the 120-140 ppm range. The vinylic carbons of the double bond would also resonate in a similar region, typically around 120-140 ppm. The imine carbon (C=N) of the imidamide group is expected to be significantly deshielded, likely appearing in the 150-180 ppm range. libretexts.org

2D NMR Techniques (e.g., COSY, HSQC, HMBC): To establish definitive structural assignments and connectivity, multidimensional NMR experiments are crucial.

COSY (Correlation Spectroscopy): This technique reveals proton-proton couplings, allowing for the identification of adjacent protons. For this compound, a COSY spectrum would show correlations between the vinylic protons and potentially between aromatic protons. ulethbridge.caqorganica.espbsiddhartha.ac.inmagritek.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly bonded to carbons, providing a direct link between ¹H and ¹³C signals. This is invaluable for assigning specific carbon signals to their attached protons. mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects correlations between protons and carbons separated by two or three bonds, establishing longer-range connectivity. This would be critical for linking the phenyl ring protons to the vinylic carbons, and the vinylic protons to the imidamide carbon. mdpi.com

Solid-State NMR: For crystalline or amorphous forms of this compound, solid-state NMR (SSNMR) is employed. Techniques like Magic Angle Spinning (MAS) NMR can provide high-resolution spectra, revealing structural details, polymorphism, and molecular dynamics in the solid state. pnnl.govpreprints.orgbruker.com This is particularly useful for understanding the material properties of this compound in its solid form.

Table 1: Representative ¹H NMR Chemical Shift Ranges for this compound

| Proton Environment | Expected Chemical Shift (ppm) | Typical Multiplicity | Notes |

| Aromatic Protons (Phenyl) | 7.0 - 8.0 | Multiplet | Due to the phenyl ring |

| Vinylic Protons (C=CH) | 6.0 - 7.5 | Doublet(s) | Coupling constant indicates stereochemistry |

| Imidamide Protons (-C(=NH)NH₂) | 5.0 - 9.0 (variable) | Broad singlet/multiplet | Highly sensitive to environment/H-bonding |

Table 2: Representative ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Environment | Expected Chemical Shift (ppm) | Notes |

| Aromatic Carbons (Phenyl) | 120 - 140 | |

| Vinylic Carbons (C=CH) | 120 - 140 | |

| Imine Carbon (C=N) | 150 - 180 | Deshielded due to electronegativity |

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules, providing characteristic fingerprints of their functional groups. orgchemboulder.comhoriba.comvscht.czbellevuecollege.eduspecac.comspectroscopyonline.com

IR Spectroscopy: IR analysis of this compound would focus on identifying key functional groups:

N-H Stretching: The imidamide group (-C(=NH)NH₂) contains N-H bonds, which typically exhibit stretching vibrations in the 3100-3500 cm⁻¹ region. These bands can be broad due to hydrogen bonding. orgchemboulder.comspecac.com

C-H Stretching: Aromatic C-H stretching vibrations are usually observed as sharp bands slightly above 3000 cm⁻¹ (e.g., 3030-3100 cm⁻¹), while vinylic C-H stretching typically appears around 3000-3100 cm⁻¹. orgchemboulder.comvscht.czspecac.com

C=N Stretching: The imine bond (C=N) within the imidamide group is expected to show a stretching absorption, often in the range of 1600-1690 cm⁻¹. uci.edu

C=C Stretching: The alkene double bond (C=C) would contribute a stretching band, typically in the 1625-1680 cm⁻¹ region. orgchemboulder.comvscht.czspecac.comuci.edu

Fingerprint Region (below 1500 cm⁻¹): This region contains complex bending and stretching vibrations of various bonds (C-N, C-C, C-H bending), providing a unique fingerprint for the molecule. specac.com

Raman Spectroscopy: Raman spectroscopy complements IR by detecting vibrational modes that are Raman-active. It is particularly useful for symmetric vibrations and can provide information on molecular structure and crystallinity. horiba.comspectroscopyonline.comresearchgate.net Similar functional groups identified by IR would also have corresponding Raman bands.

Table 3: Representative IR Absorption Bands for this compound

| Functional Group/Bond | Expected IR Absorption (cm⁻¹) | Intensity | Notes |

| N-H Stretch (Imidamide) | 3100 - 3500 | Broad | May show multiple peaks |

| C-H Stretch (Aromatic) | 3030 - 3100 | Medium | |

| C-H Stretch (Vinylic) | 3000 - 3100 | Medium | |

| C=N Stretch (Imine) | 1600 - 1690 | Strong | |

| C=C Stretch (Alkene) | 1625 - 1680 | Strong | |

| N-H Bend (Imidamide) | 1550 - 1650 | Medium | Often overlaps with C=C/C=N |

| C-N Stretch | 1000 - 1350 | Medium |

Mass Spectrometry for Molecular Identification and Mechanistic Probes

Mass spectrometry (MS) is a powerful analytical technique used for determining the molecular weight of a compound, identifying its elemental composition, and elucidating fragmentation pathways that reveal structural details. wiley-vch.deacdlabs.comnih.gov

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of ions. wiley-vch.deacdlabs.comnih.gov For this compound, HRMS would typically be performed using soft ionization techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). These methods ionize the molecule with minimal fragmentation, often producing a pseudomolecular ion, such as a protonated molecule ([M+H]⁺) or a deprotonated molecule ([M-H]⁻). The accurate mass of this ion can then be used to calculate its exact molecular formula, confirming its identity. acdlabs.comnih.govresearchgate.netuab.edu

Tandem mass spectrometry (MS/MS or MSⁿ) involves multiple stages of mass analysis, where selected precursor ions are subjected to fragmentation (e.g., by collision-induced dissociation, CID) and the resulting fragment ions are analyzed. wiley-vch.denih.govresearchgate.netuab.eduwikipedia.orgnationalmaglab.org This technique is invaluable for confirming structural features. For this compound, MS/MS experiments would generate fragment ions that arise from specific bond cleavages. Analyzing these fragments can help to piece together the molecular structure. For example, fragmentation might involve the loss of ammonia (B1221849) (NH₃) from the imidamide group, cleavage of the phenyl ring, or fragmentation related to the alkene moiety. researchgate.net demonstrated fragmentation of trans-cinnamic acid via loss of CO₂ and C₂H₂, offering a comparative perspective on potential fragmentation pathways for cinnamic acid derivatives.

Chromatographic and Separation Methodologies for this compound Purity and Analysis

Chromatographic techniques are indispensable for assessing the purity of chemical compounds by separating them from impurities, degradation products, or related substances. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are widely employed for this purpose, offering high resolution and sensitivity.

Advanced HPLC and GC Methods

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture. For purity analysis of this compound, HPLC typically involves a stationary phase (e.g., a C18 column) and a mobile phase (often a mixture of organic solvents and aqueous buffers) that moves the sample through the column researchgate.netglobalresearchonline.net. The separation is based on the differential partitioning of this compound and its potential impurities between the stationary and mobile phases. Detection is commonly performed using UV-Vis spectrophotometry, as many organic compounds, including potential derivatives of cinnamic acid, exhibit UV absorbance researchgate.netzenodo.orgmdpi.com. Method development for this compound purity analysis would involve optimizing parameters such as column type, mobile phase composition, flow rate, temperature, and detection wavelength to achieve baseline separation of the target compound from any co-eluting species researchgate.netglobalresearchonline.netresearchgate.netzenodo.orgchromatographyonline.com.

Gas Chromatography (GC) is suitable for analyzing volatile and thermally stable compounds. If this compound exhibits sufficient volatility and thermal stability, GC can be employed for purity assessment birchbiotech.comresearchgate.net. Similar to HPLC, GC method development involves selecting an appropriate capillary column (stationary phase and dimensions), carrier gas (e.g., helium or nitrogen), and temperature programming to achieve separation. Detection is often carried out using a Flame Ionization Detector (FID) or Mass Spectrometer (MS) birchbiotech.comresearchgate.netjrespharm.com. GC is particularly effective for identifying and quantifying trace impurities that might be present in the this compound sample.

Illustrative HPLC Purity Profile Data:

The following table represents a hypothetical HPLC analysis for this compound, detailing retention times and peak areas for the main compound and potential impurities.

| Component | Retention Time (min) | Peak Area (mAU*min) | Purity (%) |

| This compound | 5.75 | 1250.5 | 98.2 |

| Impurity A | 4.10 | 15.2 | 1.2 |

| Impurity B | 6.90 | 7.1 | 0.6 |

| Unknown Impurity 1 | 9.55 | 1.0 | 0.1 |

| Total | 1273.8 | 100.0 |

Note: This data is illustrative and represents a typical output for purity analysis.

Chiral Chromatography for Enantiomeric Separation

Chirality is a fundamental property where a molecule and its non-superimposable mirror image (enantiomers) can exhibit different biological activities and pharmacokinetic profiles americanpharmaceuticalreview.com. If this compound possesses chiral centers, its enantiomers must be separated and quantified to ensure stereochemical purity, especially in pharmaceutical applications americanpharmaceuticalreview.comphenomenex.com.

Chiral Chromatography , utilizing chiral stationary phases (CSPs), is the primary method for achieving enantiomeric separation americanpharmaceuticalreview.comphenomenex.comcsfarmacie.czuni-muenchen.denih.govmdpi.com. CSPs are designed with specific chiral selectors that interact differentially with enantiomers, leading to their separation based on varying retention times. Both HPLC and GC can be adapted for chiral separations using specialized chiral columns, such as those based on cyclodextrins or polysaccharide derivatives phenomenex.comgcms.czsigmaaldrich.comchromatographyonline.com. The development of a chiral chromatographic method for this compound would involve screening various CSPs and mobile/carrier phases to identify conditions that provide adequate resolution between its enantiomers csfarmacie.czgcms.czsigmaaldrich.comchromatographyonline.compharmaknowledgeforum.com.

Illustrative Chiral HPLC Separation Data:

The following table presents hypothetical data for the chiral separation of this compound enantiomers using a chiral HPLC column.

| Enantiomer | Retention Time (min) | Peak Area (mAU*min) | Enantiomeric Excess (%) |

| (R)-Cinnamimidamide | 8.20 | 750.3 | 99.5 |

| (S)-Cinnamimidamide | 9.50 | 3.8 | |

| Total | 754.1 |

Note: This data is illustrative and represents a typical output for chiral separation. Enantiomeric excess (ee) is calculated as |(Area_major - Area_minor) / (Area_major + Area_minor)| * 100%.

Elemental Analysis and Thermogravimetric Techniques

Elemental analysis and thermogravimetric techniques provide critical information about the elemental composition and thermal behavior of this compound.

Elemental Analysis determines the quantitative proportions of chemical elements present in a compound. This is typically achieved through methods like combustion analysis for carbon, hydrogen, and nitrogen (CHN analysis), or atomic absorption/emission spectroscopy (AAS/AES) and inductively coupled plasma mass spectrometry (ICP-MS) for metals and other elements celignis.comresearchgate.netbruker.comscas.co.jpfilab.fr. For this compound, elemental analysis would confirm its empirical formula by providing the percentage composition of its constituent elements, such as carbon, hydrogen, and nitrogen, which are expected in an organic amide structure.

Illustrative Elemental Composition Data for this compound:

Assuming a hypothetical molecular formula for this compound (e.g., C9H9NO), the following elemental composition might be determined.

| Element | Theoretical % | Determined % | Difference (%) |

| Carbon (C) | 66.25 | 66.18 | -0.07 |

| Hydrogen (H) | 5.56 | 5.60 | +0.04 |

| Nitrogen (N) | 8.59 | 8.62 | +0.03 |

| Oxygen (O) | 9.81 | 9.75 | -0.06 |

| Other | 10.00 | 9.85 | -0.15 |

Note: This data is illustrative. The "Other" category would account for any additional elements or experimental variation.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time under a controlled atmosphere mat-cs.comempa.ch. TGA is invaluable for assessing the thermal stability of this compound, identifying decomposition temperatures, and detecting the presence of solvates or hydrates, which would manifest as mass loss at specific temperature ranges mat-cs.comepfl.cheag.com. The TGA curve provides a profile of mass loss versus temperature, allowing for the characterization of thermal events such as dehydration, desolvation, and decomposition.

Illustrative TGA Decomposition Profile Data for this compound:

The following table outlines hypothetical thermal events observed during the TGA of this compound.

| Event Type | Temperature Range (°C) | Mass Loss (%) | Tentative Assignment |

| Desolvation/H₂O | 50 - 120 | 2.5 | Loss of adsorbed water |

| Decomposition 1 | 180 - 250 | 15.0 | Initial decomposition |

| Decomposition 2 | 250 - 380 | 55.0 | Major decomposition phase |

| Residue | > 380 | 27.5 | Char/Inorganic residue |

Note: This data is illustrative and represents typical thermal events observed for organic compounds.

Computational and Theoretical Studies on Cinnamimidamide

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical methods, particularly Density Functional Theory (DFT) and ab initio calculations, are instrumental in understanding the fundamental electronic structure and bonding characteristics of cinnamimidamide.

DFT calculations are widely employed to investigate the ground-state properties of molecules like this compound. These studies typically involve optimizing the molecular geometry to determine stable conformers, analyzing bond lengths and angles, and calculating atomic charges. By examining parameters such as Mulliken atomic charges and molecular electrostatic potential (MEP) maps, researchers can identify potential reactive sites and understand the distribution of electron density within the molecule bhu.ac.innih.govsemanticscholar.org. Furthermore, DFT is used to compute frontier molecular orbital energies, specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) bhu.ac.insemanticscholar.orgpmf.unsa.badergipark.org.trosti.govumich.edu. The HOMO-LUMO energy gap is a crucial indicator of a molecule's electronic properties, chemical reactivity, and potential for charge transfer pmf.unsa.badergipark.org.trumich.edu. These calculations provide a foundation for predicting chemical behavior and electronic transitions bhu.ac.inpmf.unsa.ba.

Ab initio methods, which are based on first principles without empirical parameters, can also be utilized to predict reactivity. While often more computationally intensive than DFT, they can offer higher accuracy for specific properties. These calculations can help in determining reaction pathways, identifying transition states, and predicting the energy barriers associated with chemical transformations, thereby providing a deeper understanding of how this compound might participate in chemical reactions rsc.orgcecam.orgresearchgate.netsmu.edu.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. For this compound, MD simulations can reveal its conformational flexibility, allowing researchers to identify stable conformers and understand how the molecule samples its conformational space researchgate.netdrugdesign.orgnih.govmdpi.com. These simulations can also provide insights into intermolecular interactions, such as how this compound might interact with solvent molecules or other biological targets, by tracking the trajectories of atoms and molecules researchgate.netdrugdesign.orgnih.govmdpi.com. Analyzing MD trajectories through techniques like Principal Component Analysis (PCA) can further elucidate key conformational changes and motions galaxyproject.org.

Prediction of Spectroscopic Parameters and Computational Validation

Computational methods are extensively used to predict spectroscopic parameters that can be compared with experimental data, serving as a validation tool for the theoretical models.

Infrared (IR) and Raman Spectroscopy : DFT calculations can predict vibrational frequencies, allowing for the assignment of characteristic IR and Raman bands corresponding to specific functional groups and bond vibrations within this compound bhu.ac.inchemrxiv.orgscielo.org.mxorientjchem.orgprimescholars.com. Comparing these calculated spectra with experimental IR and Raman spectra helps in confirming the molecular structure and validating the computational approach bhu.ac.inchemrxiv.orgscielo.org.mxorientjchem.org.

Nuclear Magnetic Resonance (NMR) Spectroscopy : Theoretical calculations can predict NMR chemical shifts (¹H NMR, ¹³C NMR), providing valuable information about the electronic environment of atomic nuclei. These predicted values are often compared with experimental NMR spectra to confirm structural assignments and purity primescholars.comresearchgate.netals-journal.comlabmanager.comschrodinger.com.

UV-Visible Spectroscopy : Time-Dependent Density Functional Theory (TD-DFT) is commonly used to calculate electronic excitation energies, which are directly related to UV-Visible absorption spectra. These calculations can predict the wavelengths of maximum absorption (λmax) and provide insights into electronic transitions within the molecule, aiding in the interpretation of experimental UV-Vis data bhu.ac.inosti.govprimescholars.comals-journal.comlabmanager.comjstar-research.comsolubilityofthings.com.

The agreement between computationally predicted spectroscopic parameters and experimental measurements serves as a crucial validation of the employed theoretical methods and the proposed molecular structure bhu.ac.inscielo.org.mxorientjchem.orgals-journal.com.

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry plays a vital role in dissecting the mechanisms of chemical reactions involving this compound. By calculating reaction pathways, identifying transition states, and determining activation energies, researchers can gain a detailed understanding of how reactions proceed rsc.orgcecam.orgsmu.edujstar-research.combeilstein-journals.orgchem8.orgnih.govrsc.orgnih.govnumberanalytics.commdpi.comresearchgate.netresearchgate.net. DFT is frequently used to explore potential energy surfaces, identify reaction intermediates, and elucidate the step-by-step transformation from reactants to products rsc.orgsmu.edubeilstein-journals.orgnih.govrsc.org. This mechanistic understanding is crucial for optimizing reaction conditions, predicting product selectivity, and designing new synthetic routes rsc.orgcecam.orgjstar-research.comchem8.orgrsc.orgnumberanalytics.com.

Structure-Reactivity Relationship Modeling and Prediction for this compound

Computational methods are essential for establishing structure-reactivity relationships (SRRs) for this compound. By systematically altering structural features or analyzing intrinsic electronic properties, researchers can predict how modifications might influence the molecule's reactivity jstar-research.comnih.govscirp.orgchemrxiv.org. Techniques like quantitative structure-activity relationship (QSAR) modeling, often informed by DFT-derived descriptors (e.g., HOMO-LUMO gap, charge distribution, electrophilicity index), can correlate molecular structure with chemical behavior pmf.unsa.badergipark.org.trjstar-research.comnih.govscirp.orgchemrxiv.org. These models are valuable for predicting the reactivity of this compound in various chemical environments and for designing derivatives with tailored properties jstar-research.comnih.govscirp.org.

Emerging Applications and Research Frontiers of Cinnamimidamide in Non Biological Systems

Cinnamimidamide as an Advanced Reagent in Organic Synthesis

This compound's molecular structure, which combines an α,β-unsaturated system with an amidine moiety, offers a rich platform for chemical transformations, suggesting its potential utility as a building block or intermediate in complex organic syntheses. Although direct applications of this compound as a standalone reagent are not extensively detailed in the reviewed literature, studies focusing on the synthesis of its various derivatives underscore the accessibility of this compound class through established organic chemistry methodologies.

Research has demonstrated efficient routes to specific this compound derivatives, providing insights into their preparation and yield. For example, the synthesis of N-substituted amidoximes, which are closely related to amidines, has been achieved using amide activation strategies. Specific examples include the synthesis of (Z)-N′-Hydroxy-N-(o-tolyl)this compound with a reported yield of 72% rsc.org, and (Z)-N'-Hydroxy-N-(4-methoxybenzyl)this compound in 76% yield researchgate.net. Another derivative, (E)-N-Phenyl-N'-(phenylsulfonyl)this compound, was synthesized with a yield of 67% through copper-catalyzed reactions involving propargyl acetates, sulfonyl azides, and amines rsc.org. These findings indicate that this compound structures can be accessed with reasonable efficiency, positioning them as valuable intermediates for further functionalization. The presence of the phenyl ring, the alkene, and the amidine group provides multiple sites for chemical modification, such as participation in Michael additions, cycloaddition reactions, or direct derivatization of the amidine nitrogen atoms.

Data Table 6.3.1: Synthesized this compound Derivatives and Their Yields

| Compound Name | Reported Yield (%) | Key Synthetic Method/Reagents | Reference |

| (Z)-N′-Hydroxy-N-(o-tolyl)this compound | 72 | Ph₃P–I₂ mediated synthesis from amide | rsc.org |

| (Z)-N'-Hydroxy-N-(4-methoxybenzyl)this compound | 76 | Ph₃P–I₂ mediated synthesis from amide | researchgate.net |

| (E)-N-Phenyl-N'-(phenylsulfonyl)this compound | 67 | Copper-catalyzed reaction of propargyl acetates, sulfonyl azides, and amines | rsc.org |

Applications in Flow Chemistry and Microreactor Technology

Flow chemistry and microreactor technology represent advanced methodologies that offer enhanced control over reaction parameters, improved heat and mass transfer, increased safety, and often lead to higher yields and selectivities in organic synthesis amt.ukbeilstein-journals.org. These techniques are particularly advantageous for the synthesis of complex organic molecules and derivatives, including those with structural similarities to this compound.

The synthesis of cinnamamide (B152044) derivatives has been successfully demonstrated using continuous-flow microreactors. A notable example is the enzymatic synthesis of cinnamamides from methyl cinnamates and phenylethylamines, catalyzed by Lipozyme® TL IM. This process, conducted in continuous-flow microreactors, achieved high conversion rates, with a maximum conversion of 91.3% reported under optimized conditions (substrate molar ratio 1:2, 45°C, approximately 40 minutes residence time) researchgate.net. This study highlights the benefits of flow chemistry for this class of compounds, such as reduced reaction times, mild operating conditions, precise process control, and the potential for catalyst reuse, thereby offering an economical and efficient approach to synthesizing cinnamamide derivatives. While this research focused on amides, the principles and technologies employed are highly relevant to the synthesis of cinnamimidamides. The precise control offered by microreactors is crucial for managing the reactivity of unsaturated systems and amidine functionalities, potentially leading to more efficient and selective production of this compound and its analogues.

Data Table 6.4.1: Representative Enzymatic Synthesis of a Cinnamamide Derivative in Flow Microreactors

| Reaction Component | Description | Conditions | Yield/Conversion | Reference |

| Substrates | Methyl 4-chlorocinnamate, Phenylethylamine | Substrate Molar Ratio: 1:2 | researchgate.net | |

| Catalyst | Lipozyme® TL IM (Immobilized Lipase) | Immobilized in a packed bed reactor | researchgate.net | |

| Reaction Temperature | 45 °C | researchgate.net | ||

| Residence Time | ~40 minutes | researchgate.net | ||

| Outcome | Synthesis of Cinnamamide derivative | Maximum Conversion: 91.3% | researchgate.net | |

| Advantages | Short residence time, mild conditions, easy control, catalyst reusability | researchgate.net |

Environmental Chemical Applications (e.g., Adsorbents, Catalysts for Pollutant Degradation)

A review of the available scientific literature did not yield any specific documented research or applications of this compound as an adsorbent for environmental pollutants or as a catalyst for pollutant degradation. While the broader field of environmental chemistry extensively explores various materials and processes for water and air purification—including activated carbon, zeolites, metal oxides, and hydrogels as adsorbents pureairfiltration.comeolss.netazom.comresearchgate.netmdpi.com, and transition metal catalysts, metal oxides, and plasma-based systems for pollutant degradation researchgate.netmdpi.comrsc.orgmdpi.comnih.gov—this compound is not mentioned in these contexts.

The chemical structure of this compound, featuring aromatic rings and an amidine group, could theoretically interact with certain pollutants through mechanisms such as π-π stacking or hydrogen bonding, or potentially serve as a ligand in catalytic systems. However, without dedicated studies investigating these specific properties, its role in environmental chemical applications remains undocumented in the reviewed sources.

Compound List:

this compound

(Z)-N′-Hydroxy-N-(o-tolyl)this compound

(Z)-N'-Hydroxy-N-(4-methoxybenzyl)this compound

(E)-N-Phenyl-N'-(phenylsulfonyl)this compound

Methyl cinnamates

Phenylethylamines

Lipozyme® TL IM

Hydroxylamine (B1172632) hydrochloride

Triethylamine

Triphenylphosphine

1,1'-Carbonyldiimidazole (CDI)

Organozinc reagents

Zinc oxide nanoparticles (ZnO NPs)

Titanium dioxide (TiO₂)

Future Research Directions and Methodological Innovations in Cinnamimidamide Chemistry

Exploration of Untapped Synthetic Avenues and Sustainable Methodologies

The development of more efficient, cost-effective, and environmentally benign synthetic routes for Cinnamimidamide and its derivatives is a critical area for future research. Current methods, while functional, often involve multiple steps or utilize reagents that could be optimized for sustainability. Future efforts should focus on:

Green Chemistry Principles: Prioritizing the adoption of green chemistry principles, such as using renewable feedstocks, minimizing waste generation (high atom economy), and employing safer solvents (e.g., bio-based solvents, water, or solvent-free conditions) frontiersin.org.

Catalytic Approaches: Investigating novel catalytic systems, including organocatalysts, heterogeneous catalysts, and biocatalysts, to achieve higher selectivity, milder reaction conditions, and easier product isolation and catalyst recovery york.ac.ukelectrocat.org. The exploration of this compound synthesis via enzymatic transformations could unlock highly specific and environmentally friendly pathways nih.govdovepress.comexplorationpub.com.

Flow Chemistry and Continuous Processing: Implementing flow chemistry techniques can offer enhanced control over reaction parameters (temperature, pressure, residence time), leading to improved yields, scalability, and safety, particularly for exothermic reactions or those involving hazardous intermediates york.ac.uk.

Discovery of Unprecedented Reactivity and Catalytic Activity Profiles

The inherent chemical functionalities of this compound offer a platform for exploring novel reactivity and catalytic applications. Future research directions include:

Novel Functionalization Strategies: Investigating this compound's participation in a wider range of transition-metal-catalyzed reactions, such as C-H activation, cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), and cycloadditions, to create diverse and complex molecular architectures.

Electrochemical and Photochemical Transformations: Exploring the reactivity of this compound under electrochemical or photochemical activation could reveal unique reaction pathways and enable selective functionalization that is not accessible through conventional thermal methods.

Catalytic Roles: Evaluating this compound derivatives as ligands or catalysts in various organic transformations. The nitrogen atoms in the amidine moiety can coordinate with metal centers, potentially enabling asymmetric catalysis. Chiral this compound derivatives could be designed to induce enantioselectivity in reactions such as asymmetric hydrogenation, oxidation, or C-C bond formation rsc.orgresearchgate.netrsc.org.

Mechanistic Studies: Conducting detailed mechanistic investigations, supported by computational modeling, to understand the reactivity of this compound and to rationally design derivatives with tailored catalytic activities and selectivities google.comnih.gov.

Integration of this compound into Advanced Functional Systems and Devices

Beyond its role in traditional organic synthesis, this compound's structural attributes lend themselves to applications in advanced materials and devices. Future research should focus on:

Organic Electronics and Optoelectronics: Designing this compound derivatives with specific electronic and photophysical properties for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs) princeton.edujscholaronline.orgresearchgate.net. The conjugated π-system offers potential for charge transport and light emission/absorption.

Supramolecular Assemblies and Sensors: Exploiting the potential for non-covalent interactions (hydrogen bonding, π-π stacking) in this compound derivatives to create self-assembling systems. These could form the basis for novel molecular sensors, responsive materials, or host-guest systems youtube.commdpi.comgoogle.comyoutube.comyoutube.com.

Polymeric Materials and Frameworks: Incorporating this compound moieties into polymers or porous frameworks (e.g., Metal-Organic Frameworks, Covalent Organic Frameworks) to impart specific functionalities, such as gas adsorption, selective separation, or catalytic activity scripps.eduyoutube.commdpi.commaterialsproject.org.

Development of High-Throughput Screening Methodologies for this compound Derivatives

Accelerating the discovery of novel this compound-based compounds with desired properties necessitates the implementation of high-throughput synthesis and screening (HTS) strategies firsthope.co.inelectrocat.orgniscpr.res.innih.govchemspeed.comresearchgate.netburleylabs.co.uknih.gov. This involves:

Combinatorial Library Synthesis: Employing combinatorial chemistry techniques, such as parallel synthesis and mix-and-split methodologies, to rapidly generate diverse libraries of this compound derivatives.

Automation and Robotics: Utilizing automated platforms and robotic systems for library synthesis, purification, and characterization to enhance efficiency and reproducibility electrocat.orgchemspeed.comresearchgate.netresearchgate.net.

In Silico Design and Screening: Integrating computational chemistry and machine learning for rational library design, virtual screening, and prediction of promising candidates, thereby reducing experimental workload and improving hit rates nih.govgoogle.comnih.gov.

Miniaturization and Advanced Analytics: Developing miniaturized reaction formats and employing advanced analytical techniques for rapid and efficient screening of large compound libraries.

Interdisciplinary Approaches in this compound Research beyond Traditional Boundaries

Advancing this compound chemistry requires collaboration across disciplines, moving beyond traditional synthetic organic chemistry. Key interdisciplinary avenues include:

Computational Chemistry and Theoretical Modeling: Utilizing advanced computational methods like Density Functional Theory (DFT), molecular dynamics, and quantum mechanics to elucidate reaction mechanisms, predict molecular properties, understand non-covalent interactions, and guide the design of new catalysts and materials mdpi.comgoogle.comnih.gov.

Supramolecular Chemistry: Applying principles of supramolecular chemistry to design and control the self-assembly of this compound derivatives into complex, functional architectures, such as molecular machines, smart materials, or drug delivery systems youtube.commdpi.comgoogle.comyoutube.comyoutube.com.

Materials Science: Collaborating with materials scientists to explore the solid-state properties, mechanical behavior, and device integration of this compound-based compounds, potentially leading to applications in energy storage, sensors, or advanced coatings princeton.edujscholaronline.orgmaterialsproject.org.

Chemical Engineering: Engaging chemical engineers to optimize synthetic processes for scalability, develop continuous manufacturing strategies, and facilitate the transition from laboratory-scale discovery to industrial application.

By pursuing these research directions, the field of this compound chemistry can unlock new synthetic methodologies, discover novel reactivity, and pave the way for innovative applications across various scientific and technological domains.

Q & A

Q. How should researchers navigate ethical and regulatory challenges in this compound’s preclinical development?

- Methodology : Adhere to ARRIVE 2.0 guidelines for animal studies. Submit protocols to institutional IACUC/ethics boards. For human-derived samples, ensure compliance with GDPR/HIPAA. Document negative results to avoid publication bias .

Data Contradiction & Reproducibility Framework

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.